molecular formula C15H9F3N2O2 B2375467 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione CAS No. 16289-39-7

3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione

Cat. No.: B2375467
CAS No.: 16289-39-7
M. Wt: 306.244
InChI Key: KLVBKJRYEYYAEN-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate quinazoline derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as tetrahydrofuran or ether, with reaction temperatures maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as filtration, crystallization, and purification through column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Scientific Research Applications

3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. This interaction can result in various pharmacological effects, making it a candidate for drug development .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione stands out due to its unique quinazoline core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVBKJRYEYYAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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